molecular formula C12H14BrNO2 B11807691 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B11807691
M. Wt: 284.15 g/mol
InChI Key: IIKCVOVCWIQAKC-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a bromophenyl group and a pyrrolidinyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Formation of Pyrrolidine Derivative: Reaction of the brominated phenyl compound with pyrrolidine.

    Acetic Acid Introduction: Attachment of the acetic acid moiety to the pyrrolidine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the pyrrolidine ring or the phenyl group.

    Reduction: Reduction reactions could target the bromine atom or other functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups to the phenyl ring.

Scientific Research Applications

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid
  • 2-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid
  • 2-(3-Methylphenyl)-2-(pyrrolidin-1-yl)acetic acid

Uniqueness

The presence of the bromine atom in 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid might confer unique properties, such as increased reactivity or specific biological activity, compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

2-(3-bromophenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C12H14BrNO2/c13-10-5-3-4-9(8-10)11(12(15)16)14-6-1-2-7-14/h3-5,8,11H,1-2,6-7H2,(H,15,16)

InChI Key

IIKCVOVCWIQAKC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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